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Application Notes
Introduction

PE859 is a novel, orally administered, synthetic derivative of curcumin identified as a potent
inhibitor of both tau and amyloid-f3 (AB) aggregation.[1][2][3] In neurodegenerative diseases
characterized by protein misfolding, such as Alzheimer's disease (AD) and other tauopathies,
the aggregation of tau protein into neurofibrillary tangles (NFTS) is a key pathological hallmark
correlated with neuronal dysfunction and disease severity.[1] PE859 represents a promising
therapeutic candidate by directly targeting this aggregation process. The compound has
demonstrated significant efficacy in preclinical studies using two distinct and relevant mouse
models: the INPL3 model of pure tauopathy and the SAMP8 model of accelerated senescence
and sporadic AD-like pathology.

Mechanism of Action

PES859 functions as a small molecule inhibitor of protein aggregation.[1][4] In the context of
tauopathies, hyperphosphorylated tau proteins dissociate from microtubules and self-aggregate
into toxic oligomers and paired helical filaments (PHFs), which ultimately form NFTs.[1] PE859
is thought to intervene at an early stage in this cascade, possibly by inhibiting the formation of
tau oligomers or granules, thereby preventing the subsequent formation of larger, insoluble
aggregates.[1] Furthermore, studies in the SAMP8 model show that PE859 also inhibits the
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aggregation of AB.[2][4] The compound effectively crosses the blood-brain barrier, a critical
feature for drugs targeting central nervous system disorders, with a brain-to-plasma
concentration ratio of approximately 0.80.[1]

Efficacy in the JNPL3 Mouse Model

The JNPL3 mouse model is a transgenic line that expresses a mutant form of human tau
(P301L) associated with frontotemporal dementia, making it a valuable tool for studying
tauopathies.[1][5] In this model, PE859 treatment demonstrated a significant neuroprotective
effect.

e Reduction of Tau Pathology: Oral administration of PE859 resulted in a significant reduction
of sarkosyl-insoluble aggregated tau in the brains of INPL3 mice.[1][6]

e Prevention of Motor Dysfunction: The JNPL3 model develops characteristic motor deficits as
pathology progresses. Treatment with PE859 significantly delayed the onset and progression
of this motor dysfunction.[1][7]

Efficacy in the SAMP8 Mouse Model

The Senescence-Accelerated Mouse Prone 8 (SAMP8) is a non-transgenic model of
accelerated aging that develops age-related learning and memory deficits.[8][9] It is considered
a relevant model for sporadic AD, exhibiting pathologies of both Af3 and tau.[2][10]

o Amelioration of Cognitive Deficits: PE859 treatment ameliorated cognitive dysfunction in
SAMP8 mice.[2][4]

o Reduction of AB and Tau Aggregates: The compound successfully reduced the levels of
aggregated AP and tau in the brains of treated SAMPS8 mice, highlighting its dual inhibitory
action.[2][4]

Data Presentation
Table 1: Summary of Quantitative Data for PE859
Treatment in JINPL3 Mice
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Parameter Vehicle PES859 (40 o
Outcome p-value Citation
Measured Group mgl/kg/day)
) 4/49 mice 1/49 mice No significant
Mortality ] ] ] p=0.18 [1]
died died difference
) No significant ~ No significant ~ No significant
Body Weight ) p=0.71 [1107]
change change difference
Motor 57.1% 30.6% Significant
Dysfunction (28/49) (15/49) delay in p = 0.006 [7]
(Tail Hanging)  dysfunctional dysfunctional dysfunction
Motor Significant
Performance N/A N/A improvement N/A [7]
(Rotarod) in fall latency
Aggregated
Tau Significant
N/A N/A . N/A [1]
(Sarkosyl- reduction
Insoluble)

Table 2: Summary of Quantitative Data for PE859
Treatment in SAMP8 Mice
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Parameter Vehicle PES859 .
Outcome p-value Citation
Measured Group Treatment
Cognitive ) ) Significant
] Impaired Ameliorated ] N/A [2][4]
Function improvement
Aggregated Significant
Elevated Reduced ) N/A [2]
AB reduction
Aggregated Significant
Elevated Reduced ) N/A [2]
Tau reduction
(Note:
Specific
guantitative
values for
cognitive
tests and

protein levels
in the SAMP8
study were
not detailed
in the
provided
search
results

abstracts.)

Experimental Protocols

Protocol: PE859 Treatment and Analysis in INPL3 Mice

3.1.1 Animals and Housing

o Use male homozygous JNPL3 transgenic mice, which express human tau with the P301L

mutation.[1]

e House animals under standard laboratory conditions with controlled temperature, humidity,

and a 12-hour light/dark cycle. Provide ad libitum access to food and water.
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o Randomly divide mice into a vehicle control group and a PE859 treatment group (n=49 per
group for the cited study).[1]

o Ensure that outcome assessments (behavioral tests, biochemical analyses) are performed
by personnel blinded to the treatment groups.[1]

3.1.2 Drug Formulation and Administration
o Administer PE859 orally at a dose of 40 mg/kg/day.[1][7]
o For chronic studies, the compound can be mixed into the animal feed.

e The treatment duration for demonstrating efficacy in preventing motor dysfunction is 6
months.[1][7]

e Monitor animal body weight and general health throughout the treatment period.[1]
3.1.3 Motor Function Assessment
» Tail Hanging Test:

o Lift the mouse by its tail, suspending it approximately 10 cm above a surface.

o Observe the hind limbs for signs of clasping, tremors, or rigidity, which are indicative of
motor dysfunction.

o Record the presence or absence of these phenotypes at regular intervals throughout the
study.

e Rotarod Test:

[e]

Place the mouse on the rotating rod of a rotarod apparatus.

(¢]

The rod should accelerate at a programmed rate (e.g., from 4 to 40 rpm over 5 minutes).

[¢]

Record the latency to fall from the rod.

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


https://www.benchchem.com/product/b609887?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4319983/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4319983/
https://www.benchchem.com/product/b609887?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4319983/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0117511
https://pmc.ncbi.nlm.nih.gov/articles/PMC4319983/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0117511
https://pmc.ncbi.nlm.nih.gov/articles/PMC4319983/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609887?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o Perform multiple trials per animal and average the results to assess motor coordination
and balance.

3.1.4 Biochemical Analysis of Tau Aggregation
e Brain Tissue Homogenization:

o Following euthanasia, harvest the brain and dissect the regions of interest (e.g., hindbrain,
cortex).

o Homogenize the tissue in a suitable buffer containing protease and phosphatase
inhibitors.

e Sarkosyl-Insoluble Fractionation:

o

Centrifuge the brain homogenate at high speed (e.g., 100,000 x g) to pellet cellular debris.

[e]

Incubate the supernatant with 1% sarkosyl for 1 hour at 37°C with agitation.

(¢]

Perform a second ultracentrifugation step (e.g., 100,000 x g) to pellet the sarkosyl-
insoluble aggregated proteins.

(¢]

Wash the pellet and resuspend it in a final buffer (e.g., Tris-HCI with SDS).
o Western Blotting:
o Separate the protein fractions via SDS-PAGE and transfer to a PVDF membrane.

o Probe the membrane with primary antibodies specific for human tau (to detect the
transgene product) and phosphorylated tau epitopes.

o Use an appropriate secondary antibody and chemiluminescent substrate to visualize the
protein bands.

o Quantify band intensity to compare the levels of insoluble, aggregated tau between vehicle
and PE859-treated groups.

Protocol: PE859 Treatment and Analysis in SAMP8 Mice
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3.2.1 Animals and Housing

+ Use SAMP8 mice, a model of accelerated senescence.[2] Use age-matched Senescence-
Accelerated Resistant Mouse 1 (SAMR1) as a control strain for normal aging if required.[11]

e Follow standard housing and husbandry procedures as described in section 3.1.1.
3.2.2 Drug Formulation and Administration

o Administer PE859 orally. While the specific dose and duration for the SAMP8 study are not
detailed in the abstracts, a similar dosing strategy to the JNPL3 study may be applicable.

e Monitor animals for any adverse effects throughout the treatment period.

3.2.3 Cognitive Function Assessment Note: The following are standard behavioral assays for
assessing learning and memory in mouse models of AD and are likely methodologies for
evaluating PE859 in SAMP8 mice.[12][13][14]

» Novel Object Recognition (NOR) Test:
o Habituation: Allow the mouse to explore an empty arena.

o Training/Familiarization: Place the mouse in the arena with two identical objects and
record the time spent exploring each.

o Testing: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a
novel object. Record the time spent exploring the novel versus the familiar object. A
preference for the novel object indicates intact recognition memory.

e Morris Water Maze (MWM):

o Acquisition Phase: Train the mouse to find a hidden platform in a circular pool of opaque
water over several days, using distal cues for navigation. Record the escape latency and
path length.

o Probe Trial: After training, remove the platform and allow the mouse to swim freely for 60
seconds. Record the time spent in the target quadrant where the platform was previously
located. More time spent in the target quadrant indicates better spatial memory.
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3.2.4 Biochemical Analysis of A3 and Tau Aggregation

Brain Tissue Preparation: Homogenize brain tissue as described in section 3.1.4.1.

o Protein Extraction: Perform sequential protein extractions to isolate soluble and insoluble
fractions for both AB and tau analysis.

o ELISA or Western Blot for AB: Use specific enzyme-linked immunosorbent assays (ELISAS)
or Western blotting to quantify the levels of AB40 and AB42 in the brain homogenates.

e Analysis of Tau Aggregation: Analyze sarkosyl-insoluble tau via Western blot as described in
section 3.1.4.3.

Visualizations
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Caption: Proposed mechanism of PE859 in inhibiting the tau aggregation cascade.
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Caption: Experimental workflow for the PE859 study in the JNPL3 mouse model.
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Caption: General experimental workflow for the PE859 study in the SAMP8 mouse model.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 12 /13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4319983/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4319983/
https://pubmed.ncbi.nlm.nih.gov/28598836/
https://pubmed.ncbi.nlm.nih.gov/28598836/
https://pubmed.ncbi.nlm.nih.gov/28598836/
https://alzped.nia.nih.gov/pe859-novel-tau-aggregation
https://www.researchgate.net/publication/317486886_PE859_A_Novel_Curcumin_Derivative_Inhibits_Amyloid-b_and_Tau_Aggregation_and_Ameliorates_Cognitive_Dysfunction_in_Senescence-Accelerated_Mouse_Prone_8
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0286523
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0286523
https://pubmed.ncbi.nlm.nih.gov/25659102/
https://pubmed.ncbi.nlm.nih.gov/25659102/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0117511
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0117511
https://pubmed.ncbi.nlm.nih.gov/9088911/
https://pubmed.ncbi.nlm.nih.gov/9088911/
http://www.informatics.jax.org/inbred_strains/mouse/docs/SAMP8.shtml
https://academic.oup.com/stmcls/article/43/2/sxae091/7954597
https://www.frontiersin.org/journals/psychiatry/articles/10.3389/fpsyt.2023.1054163/full
https://www.frontiersin.org/journals/psychiatry/articles/10.3389/fpsyt.2023.1054163/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC4014001/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4014001/
https://www.frontiersin.org/journals/genetics/articles/10.3389/fgene.2014.00088/full
https://www.frontiersin.org/journals/genetics/articles/10.3389/fgene.2014.00088/full
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0147733
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0147733
https://www.benchchem.com/product/b609887#pe859-treatment-in-jnpl3-and-samp8-mouse-models
https://www.benchchem.com/product/b609887#pe859-treatment-in-jnpl3-and-samp8-mouse-models
https://www.benchchem.com/product/b609887#pe859-treatment-in-jnpl3-and-samp8-mouse-models
https://www.benchchem.com/product/b609887#pe859-treatment-in-jnpl3-and-samp8-mouse-models
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609887?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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